molecular formula C6H5ClN2O2 B188117 2-Chloro-5-methyl-3-nitropyridine CAS No. 23056-40-8

2-Chloro-5-methyl-3-nitropyridine

Cat. No. B188117
CAS RN: 23056-40-8
M. Wt: 172.57 g/mol
InChI Key: LUAJUWOJEFFNFE-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate in agricultural chemicals and the medicine industry .


Synthesis Analysis

The synthesis of 2-Chloro-5-methyl-3-nitropyridine involves several steps. The method disclosed in a patent involves the synthesis of 2-amino-5-nitropyridine, 2-hydroxy-5-nitropyridine, and finally, the 2-chloro-5-nitropyridine . Another process involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-methyl-3-nitropyridine is represented by the empirical formula C6H5ClN2O2 . The molecular weight is 172.57 .


Chemical Reactions Analysis

The reaction mechanism of 2-Chloro-5-methyl-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Chloro-5-methyl-3-nitropyridine is a solid with a melting point of 45-50 °C . It has a SMILES string representation of Cc1cc(cnc1Cl)N+=O .

Scientific Research Applications

  • Synthesis of Nitropyridines

    • Field : Organic Chemistry
    • Application : 2-Chloro-5-methyl-3-nitropyridine can be used in the synthesis of nitropyridines . Nitropyridines are important intermediates in organic synthesis and have a wide range of applications in the pharmaceutical industry .
    • Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .
    • Results : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
  • Pharmaceutical Intermediate

    • Field : Pharmaceutical Industry
    • Application : 2-Chloro-5-methyl-3-nitropyridine can be used as a pharmaceutical intermediate . It is mainly used in laboratory research and development process and chemical production process .
    • Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical compound being synthesized .
    • Results : The outcomes obtained would also depend on the specific pharmaceutical compound being synthesized .
  • Synthesis of Imidazopyridines

    • Field : Organic Chemistry
    • Application : 2-Chloro-5-methyl-3-nitropyridine can be used in the synthesis of imidazopyridines . Imidazopyridines are a class of compounds that have been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and sedative properties .
    • Method : The reaction of 4-aminopyridine with 2-Chloro-5-methyl-3-nitropyridine can lead to the formation of imidazopyridines .
    • Results : The specific results would depend on the exact reaction conditions and the specific imidazopyridine being synthesized .
  • Synthesis of Alkylamino Nitropyridines

    • Field : Organic Chemistry
    • Application : 2-Chloro-5-methyl-3-nitropyridine can be used in the synthesis of alkylamino nitropyridines . These compounds can be used as intermediates in the synthesis of various pharmaceutical compounds .
    • Method : 3-Nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
    • Results : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
  • Synthesis of Sulfonic Acids

    • Field : Organic Chemistry
    • Application : 2-Chloro-5-methyl-3-nitropyridine can be used in the synthesis of sulfonic acids . Sulfonic acids are a class of organic compounds that are widely used in dyes, detergents, and pharmaceuticals .
    • Method : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
    • Results : From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
  • Biochemical Research

    • Field : Biochemistry
    • Application : 2-Chloro-5-methyl-3-nitropyridine can be used as a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
    • Method : The specific methods of application or experimental procedures would depend on the specific biochemical research being conducted .
    • Results : The outcomes obtained would also depend on the specific biochemical research being conducted .

Safety And Hazards

2-Chloro-5-methyl-3-nitropyridine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAJUWOJEFFNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355943
Record name 2-Chloro-5-methyl-3-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-methyl-3-nitropyridine

CAS RN

23056-40-8
Record name 2-Chloro-5-methyl-3-nitropyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-3-nitropyridine
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Record name 2-Chloro-5-methyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

A solution of 5-methyl-3-nitro-1H-pyridone (3.1 g, 20 mmol) in 50 mL chlorobenzene was treated with pyridine (0.47 g, 6.0 mmol) and phosphorus oxychloride (4.7 g, 30.8 mmol). The mixture was refluxed for 1 h. Upon cooling it was treated with sodium carbonate aq. followed by extraction with CH2Cl2. The organic phase was dried over Mg2SO4 and filtered. The solvent was evaporated in vacuo to give 2.6 g of the titled compound which was further purified by flash chromatography on silica gel (PE:EtOAc, 8:2, v/v). 1H-NMR (CDCl3) δ: 2.45 (s, 3H, CH3), 8.44 (d, 1H, J=2.0 Hz, Py-H), 8.58 (d, 1H, J=2.0 Hz, Py-H); MS (ESI+) m/z 173.0209 [M+H]+, C6H5ClN2O2 requires 172.0040.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-methyl-3-nitro-pyridin-2-ol (5 g, 32.4 mmol) and benzyltrimethyl ammonium chloride (3.01 g, 16.2 mmol) were dissolved in acetonitrile, and phosphorus oxychloride (9.0 ml, 97.2 mmol) was added thereto and stirred at 800 for 6 hours. The reaction mixture was cooled and poured into ice water to quench the reaction, and extracted with dichloromethane. The combined organic layer was washed with saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with a solvent of dichloromethane. The fractions containing the product were collected and evaporated to obtain 2-chloro-5-methyl-3-nitro-pyridine as yellow solid (5.39 g, 97%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

5 g of 2-hydroxy-5-methyl-3-nitropyridine are dissolved in 32 cm3 of thionyl chloride to which 2 cm3 of N,N-dimethylformamide have been added. The mixture is then brought to reflux for 2 hours. After removing the solvent under partial vacuum, the product is distributed between distilled water (30 cm3) and chloroform (3×100 cm3). The chloroform fractions are combined, dried over MgSO4, filtered and then concentrated under vacuum. The residue is recrystallized from ethanol/water. Yd.: 60-65%
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
G Velraj, S Soundharam, C Sridevi - Spectrochimica Acta Part A: Molecular …, 2015 - Elsevier
… Therefore, the crystal data of a closely related molecule 2-chloro-5-methyl-3-nitropyridine [36] is compared with that of the title compounds. Most of the optimized bond lengths and bond …
Number of citations: 9 www.sciencedirect.com
DT Zhang, LY Huo - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
(IUCr) 2-Chloro-5-methyl-3-nitropyridine … 2-Chloro-5-methyl-3-nitropyridine (I) is important intermediate in the synthesis of some bioactive products (Liégeois, et al., 1993; …
Number of citations: 1 scripts.iucr.org
A Grabowska - researchgate.net
… The mixture of dinitrobipyridines 3 obtained by the Ullman reaction of 2chloro-3-nitropyridine (1) with 2-chloro-5-methyl-3-nitropyridine (2) [13], was subsequently reduced with SnCl, in …
Number of citations: 0 www.researchgate.net
SJ Childress, RL McKee - Journal of the American Chemical …, 1951 - ACS Publications
… of methanol andsaturated with hydrogensulfide, 10 g of 2-chloro-5-methyl-3nitropyridine was added in portions. After the vigorous reaction had subsided, the mixture was …
Number of citations: 11 pubs.acs.org
B Nowak, J Zukowski, P Borowicz, J Sepiol… - Journal of molecular …, 1991 - Elsevier
… The mixture of dinitrobipyridines 3 obtained by the Ullman reaction of 2chloro-3-nitropyridine ( 1) with 2-chloro-5-methyl-3-nitropyridine (2 ) [ 131, was subsequently reduced with SnCl, …
Number of citations: 37 www.sciencedirect.com
LV Coulter - Journal of the American Chemical Society, 1951 - ACS Publications
… of methanol andsaturated with hydrogensulfide, 10 g of 2-chloro-5-methyl-3nitropyridine was added in portions. After the vigorous reaction had subsided, the mixture was …
Number of citations: 3 pubs.acs.org
JA Carbon, SH Tabata - The Journal of Organic Chemistry, 1962 - ACS Publications
… The reaction of 2-chloro-5-methyl-3-nitropyridine (lb)11 (17.3 g., 0.10 mole) with guanidine (0.21 mole) in ¿-butyl alcohol, using a procedure exactly analogous to that given above (…
Number of citations: 17 pubs.acs.org
JA Cathcart, DD Reynolds - Journal of the American Chemical …, 1951 - ACS Publications
2, 6-Lutidine is a very useful reagent in synthetic organic chemistry. It is a stronger base toward hydrogen chloride than is pyridine, 1 and it has less tendency to quaternize than does …
Number of citations: 9 pubs.acs.org
F Savelli, A Boido - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
… carboxylic acid and 2-chloro-5-methyl-3-nitropyridine [8] and triethylamine was refluxed for 24 hours and worked up as described for 3a. Unreacted 2-chloro-5-methyl-3-nitropyridine (33…
Number of citations: 14 onlinelibrary.wiley.com
MJ Allen - Journal of the American Chemical Society, 1951 - ACS Publications
It recently became necessary to prepare large quantities of 2, 3-bis-(^-carbethoxyphenyl)-2, 3-butanediol. A survey ofthe electrochemical literature1 indicated that in acidmedium an …
Number of citations: 8 pubs.acs.org

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